molecular formula C22H23N5O2 B11192899 Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192899
M. Wt: 389.4 g/mol
InChI Key: JAVGUEBTEHZQPX-UHFFFAOYSA-N
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Description

Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4,7-dihydro core structure with a dimethylaminophenyl group at position 7, a phenyl group at position 5, and an ethyl carboxylate ester at position 4. The dimethylaminophenyl substituent introduces electron-donating properties, which may influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H23N5O2/c1-4-29-21(28)18-19(15-8-6-5-7-9-15)25-22-23-14-24-27(22)20(18)16-10-12-17(13-11-16)26(2)3/h5-14,20H,4H2,1-3H3,(H,23,24,25)

InChI Key

JAVGUEBTEHZQPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

  • A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
  • The tandem reaction involves enaminonitriles and benzohydrazides, proceeding via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
  • This method demonstrates broad substrate scope, good functional group tolerance, and excellent yields.
  • Scale-up reactions and late-stage functionalization further highlight its synthetic utility .
  • Chemical Reactions Analysis

  • Scientific Research Applications

    Structural Characteristics

    The compound features a triazole ring fused to a pyrimidine structure, which is further substituted with an ethyl ester group and a dimethylamino phenyl moiety. These structural characteristics are significant as they influence the compound's biological activity and interaction profiles.

    Medicinal Chemistry Applications

    1. Anticancer Activity
    Research indicates that ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising anticancer properties. Molecular docking studies have demonstrated favorable binding affinities with targets involved in cancer pathways. Such interactions are crucial for understanding the mechanism of action and optimizing therapeutic efficacy against various cancer types.

    2. Anti-inflammatory Properties
    The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it may modulate inflammatory responses in cellular models, suggesting its potential use in treating inflammatory diseases.

    Comparative Analysis with Related Compounds

    The following table summarizes key features and biological activities of this compound compared to similar compounds:

    Compound Name Key Features Biological Activity
    Ethyl 5-Phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateContains a pyridine substituentAntimicrobial properties
    Ethyl 7-(4-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMethyl substitution increases lipophilicityPotentially anti-inflammatory
    Ethyl 6-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateHalogenated aromatic ringEnhanced cytotoxicity against cancer cells

    Case Studies

    Several studies have highlighted the efficacy of this compound in laboratory settings:

    • Study on Cancer Cell Lines : In vitro tests demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines such as K562 and MCF-7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
    • Inflammatory Response Modulation : Another study focused on the compound's ability to inhibit pro-inflammatory cytokines in activated macrophages. The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.

    Mechanism of Action

    • The exact mechanism remains context-dependent.
    • Molecular targets and pathways involved are specific to the biological activity being studied.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations and Electronic Effects

    Triazolopyrimidine derivatives exhibit significant variability in substituents, which directly impact their physicochemical and biological properties. Key analogs include:

    Compound Name Substituents (Positions) Key Functional Groups Notable Properties Reference
    Target Compound 7-(4-dimethylaminophenyl), 5-phenyl, 6-COOEt Dimethylamino (electron-donating) Enhanced solubility, potential bioactivity
    Ethyl 7-(4-chlorophenyl)-5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-Cl-phenyl), 5-NH2, 6-COOEt Chlorine (electron-withdrawing) Higher reactivity in cross-coupling
    Ethyl 7-(3,4,5-trimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(3,4,5-OMe-phenyl) Methoxy (moderate electron-donating) Improved pharmacokinetics
    Ethyl 2-methylsulfanyl-5-chloromethyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-SMe, 5-CH2Cl Chloromethyl (reactive) Potential for further functionalization

    Key Observations :

    • Electron-Donating Groups (e.g., dimethylamino, methoxy) enhance solubility and may improve binding to biological targets .
    • Electron-Withdrawing Groups (e.g., Cl, CF3) increase reactivity in subsequent chemical modifications .
    • Halogenated Derivatives (e.g., 4-bromophenyl, 2-fluorobenzyl) are often explored for crystallography and stability studies .

    Key Observations :

    • TMDP-Based Synthesis outperforms traditional methods in yield (92–95% vs. 70–85%) and safety (non-flammable, low toxicity) .
    • Regioselective Synthesis (e.g., ) enables access to isomers like 10 and 11, which differ in methyl/phenyl positioning .

    Key Observations :

    • Antimicrobial Activity : Methoxy and benzyloxy substituents correlate with antifungal efficacy .
    • Structural Insights : Fluorinated derivatives (e.g., UCB-FcRn-303) aid in protein-binding studies .

    Biological Activity

    Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as compound 1) is a member of the triazolo-pyrimidine class of compounds, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

    Chemical Structure and Properties

    The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety. The presence of the dimethylamino group is significant for its biological interactions.

    1. Anticancer Activity

    Research indicates that compound 1 exhibits notable anticancer properties. A study demonstrated its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The inhibitory activity was assessed through in vitro assays, revealing an IC50 value of approximately 303.5 µM, which indicates moderate potency compared to standard inhibitors like tipiracil-HCl (IC50 = 0.014 µM) .

    2. Anti-inflammatory Effects

    In addition to its anticancer potential, compound 1 has shown anti-inflammatory activity. A recent review highlighted that derivatives of triazolo-pyrimidines possess significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), with some derivatives achieving IC50 values as low as 0.04 µM . This suggests that compound 1 may also contribute to reducing inflammation in various pathological conditions.

    3. Cytotoxicity Evaluation

    Cytotoxicity studies conducted on the 3T3 mouse fibroblast cell line showed that compound 1 is non-toxic at concentrations that exhibit significant biological activity. The results indicated that cell viability remained above 50% at concentrations corresponding to its IC50 for TP inhibition .

    Table 1: Biological Activity Summary

    Activity IC50 Value (µM) Remarks
    Thymidine Phosphorylase Inhibition303.5 ± 0.42Moderate potency compared to standards
    COX-2 Inhibition0.04Comparable to celecoxib
    Cytotoxicity (3T3 Cell Line)>50% viabilityNon-toxic at active concentrations

    The mechanism of action for compound 1 involves non-competitive inhibition of thymidine phosphorylase, which is critical for its anticancer effects. Molecular docking studies have provided insights into the binding interactions between the compound and the enzyme's active site, suggesting a strong affinity due to structural complementarity .

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